3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate - O-[2-(diethylamino)-6-methylpyrimidin-4-yl] O,O-dimethyl phosphorothioate (1:1)
Description
"Target" represents a compound under investigation, whose pharmacological and chemical properties are compared against structurally or functionally analogous molecules. Modern cheminformatics platforms (e.g., KLSD, PubChem, and the US-EPA CompTox Dashboard) enable comprehensive profiling of compounds through structural similarity, bioactivity clustering, and target prediction . These tools integrate data from high-throughput screens, molecular databases, and computational models to derive structure-activity relationships (SARs) and structure-selectivity relationships (SSRs) .
Properties
CAS No. |
75217-24-2 |
|---|---|
Molecular Formula |
C32H40Cl2N3O6PS |
Molecular Weight |
696.6 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-N,N-diethyl-6-methylpyrimidin-2-amine;(3-phenoxyphenyl)methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O3.C11H20N3O3PS/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15;1-6-14(7-2)11-12-9(3)8-10(13-11)17-18(19,15-4)16-5/h3-12,17,19H,13H2,1-2H3;8H,6-7H2,1-5H3 |
InChI Key |
POBVJVSSUNGWAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)OP(=S)(OC)OC)C.CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “Stocal Super” involves a one-pot hydrolysis-assisted crosslinking carbonization method. This process includes the generation of carbonized polymer dots through the crosslinking and carbonization of ethylenediamine and tetraethyl orthosilicate under hydrothermal conditions. The carbonized polymer dots are then embedded in silica microspheres through a simultaneous hydrolysis reaction of tetraethyl orthosilicate .
Industrial Production Methods
In an industrial setting, the production of “Stocal Super” can be scaled up by optimizing the hydrothermal conditions and ensuring the consistent quality of the raw materials. The process involves maintaining precise temperature and pressure conditions to achieve the desired properties of the final product. The use of automated systems for mixing and reaction control can further enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
“Stocal Super” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its properties and enhancing its performance in different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “Stocal Super” under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, often under inert atmosphere conditions.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may lead to the formation of various oxides, while reduction can yield different reduced forms of the compound
Scientific Research Applications
“Stocal Super” has a wide range of scientific research applications, including:
Chemistry: Used as an electrode material in supercapacitors, enhancing energy storage capabilities.
Medicine: Investigated for drug delivery systems and diagnostic tools.
Industry: Utilized in the development of high-performance batteries and other energy storage devices
Mechanism of Action
The mechanism by which “Stocal Super” exerts its effects involves its interaction with various molecular targets and pathways. In supercapacitors, the compound’s high specific surface area and conductivity facilitate efficient charge storage and transfer. The carbonized polymer dots embedded in silica microspheres provide a stable structure that enhances the compound’s performance and durability .
Comparison with Similar Compounds
Table 1: Structural Similarity Metrics
| Metric | Threshold | Example Application | Source |
|---|---|---|---|
| Tanimoto Coefficient | ≥0.8 | Fluconazole analogs | US-EPA |
| Graph-Based Substructures | N/A | Functional group alignment | Metabolic Tinker |
Target Affinity and Selectivity
Target Promiscuity Index (TPI): TPI quantifies a compound’s propensity to interact with multiple targets. For instance, TPI2 values >1 indicate multi-target activity, while TPI2 = 1 signifies high selectivity. Analysis of kinase inhibitors revealed that >50% of compounds exhibit activity across non-related targets .
Selectivity Cliffs: SSRs identify "cliffs" where minor structural modifications drastically alter selectivity. For example, clofarabine and fludarabine share structural similarity but differ in mechanism due to subtle functional group variations .
Table 2: Target Selectivity Profiles
| Compound Class | % Multi-Target Activity | Key Example | Source |
|---|---|---|---|
| Kinase Inhibitors | >50% | PD-173074 vs. Cabozantinib | |
| Protease Inhibitors | 30% | Cathepsin G inhibitors |
Table 3: Activity Profile Comparison
| Method | Sensitivity (t-statistic) | Application Example | Source |
|---|---|---|---|
| Perturbation Barcode | -43 | Thioredoxin reductase inhibitors | |
| GSEA | -38 | Kinase inhibitor clustering |
Key Research Findings and Implications
Structural vs.
Target Promiscuity : Multi-target activity is prevalent (>50% in kinases), complicating lead optimization but offering repurposing opportunities .
Selectivity Optimization : SSR networks and selectivity cliffs highlight critical functional groups for medicinal chemistry, enabling rational design of target-specific analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
